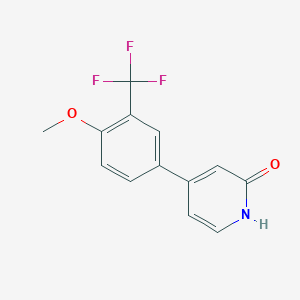
4-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) is a novel compound with a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. This compound is of particular interest due to its unique structure, which contains a phenyl ring and a hydroxypyridine group. This structure allows for a variety of chemical reactions, including aryl-aryl coupling, nucleophilic substitution, and oxidation-reduction reactions. Furthermore, 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) has been found to have a range of biological activities, including antioxidant and anti-inflammatory properties. This compound has been studied extensively in recent years, and its potential applications are rapidly expanding.
Applications De Recherche Scientifique
4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, this compound is used as a starting material for the synthesis of various pharmaceuticals. It is also used as a substrate in organic synthesis, as it can undergo a variety of chemical reactions, such as aryl-aryl coupling, nucleophilic substitution, and oxidation-reduction reactions. Additionally, 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) has been found to have a range of biological activities, including antioxidant and anti-inflammatory properties, making it a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been suggested that 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) may act as a modulator of the immune system by modulating the activity of T-cells and B-cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) have been studied extensively in recent years. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been found to modulate the activity of T-cells and B-cells, suggesting that it may have immunomodulatory effects. Additionally, 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) has been found to inhibit the release of various pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) in laboratory experiments is that it is a highly reactive compound, which can undergo a variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its solubility in organic solvents is limited, which can also make it difficult to work with.
Orientations Futures
The potential applications of 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) are rapidly expanding, and there are numerous potential future directions for research. For example, further studies could be conducted to investigate the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential as a substrate for organic synthesis and its potential uses in drug discovery. Finally, further studies could be conducted to investigate the compound’s potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%) is achieved through a two-step process. First, a 4-benzyloxy-2-hydroxypyridine solution is prepared by reacting 4-benzyloxybenzaldehyde with 2-hydroxypyridine in the presence of a base. This reaction produces a 4-benzyloxy-2-hydroxypyridine intermediate, which is then reacted with an aryl halide in the presence of a palladium catalyst to produce 4-(4-Benzyloxyphenyl)-2-hydroxypyridine (95%).
Propriétés
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-12-16(10-11-19-18)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUFRZRGRRUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683236 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-30-3 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














